2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
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Overview
Description
Compound “2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The methods used in industrial production are often optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Compound “2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Scientific Research Applications
Compound “2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its effects on biological systems and potential therapeutic applications. In medicine, compound “this compound” could be investigated for its potential as a drug candidate or for its role in diagnostic procedures. In industry, it may be utilized in the production of materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of compound “2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Conclusion
Compound “2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-5(2)9-8(10-7(4)13)14-3-6(11)12/h3H2,1-2H3,(H,11,12)(H,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCQOLSWSMTUSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)SCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)SCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.